1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
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Description
1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antifungal Activities
A study by Suresh et al. (2016) involved the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. These compounds exhibited significant antibacterial and antifungal activities against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes (Suresh, Lavanya, & Rao, 2016).
Cytoprotective Antiulcer Agents
Research by Starrett et al. (1989) focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. While these compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Electrochromic Polymers
- Fast-Switching Green Electrochromic Polymer: Ming et al. (2015) explored Thiadiazolo[3,4-c]pyridine (PT) as a novel electron acceptor for the development of donor-acceptor-type (D-A) conjugated polymers in electrochromics. The study yielded a polymer with a lower bandgap and demonstrated very fast switching times, indicating PT's potential as a promising choice for developing novel neutral green electrochromic polymers (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).
Antituberculosis Activity
- Thiazole-Aminopiperidine Hybrid Analogues: A study by Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis, with certain compounds demonstrating promising activity. This highlights the potential of thiazole-aminopiperidine hybrids as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
Anticancer Activity
- Benzopyran with Anti-Lung Cancer Activity: Hammam et al. (2005) synthesized 6-fluorobenzo[b]pyran-4-one derivatives and assessed their anticancer activity against human cancer cell lines, including lung cancer. The synthesized compounds showed anticancer activity at low concentrations, highlighting the therapeutic potential of fluoro-substituted benzopyrans (Hammam, El-Salam, Mohamed, & Hafez, 2005).
properties
IUPAC Name |
1-methyl-3-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-20-11-5-6-15(18(20)24)19(25)22-12-9-14(10-13-22)23-17-8-4-3-7-16(17)21(2)28(23,26)27/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEIWTRXZANWGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one |
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